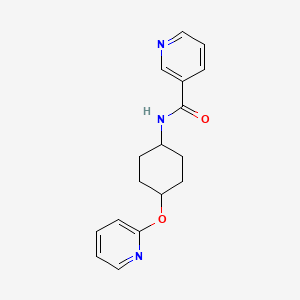

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide, also known as BMS-986165, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the enzyme, Bruton's tyrosine kinase (BTK), which plays a critical role in the development and activation of immune cells. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various autoimmune diseases.

Scientific Research Applications

Role in NNMT Inhibition and Structure Elucidation

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide is explored for its inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme catalyzing the N-methylation of nicotinamide and other pyridine compounds. NNMT's involvement in various physiological and pathological processes, including its overexpression in several diseases, makes it a significant target for therapeutic intervention. The discovery and characterization of potent NNMT inhibitors like MS2734, which occupy both substrate and cofactor binding sites, highlight the potential for developing selective inhibitors to modulate NNMT activity for therapeutic purposes. The structural elucidation of NNMT in complex with such inhibitors provides critical insights for future drug development (Babault et al., 2018).

Understanding NNMT's Substrate Recognition

Detailed studies on NNMT's substrate recognition mechanisms have revealed the structural basis for its interaction with nicotinamide and related compounds. Crystal structures of NNMT bound to substrates and inhibitors offer insights into the active site's configuration, highlighting specific residues critical for catalysis and substrate binding. This knowledge is instrumental in designing more effective NNMT inhibitors and understanding the enzyme's role in disease mechanisms (Peng et al., 2011).

Insights into NNMT's Biochemical Properties and Variation

Research has delved into NNMT's biochemical properties, including its kinetic parameters and the inhibitory effects of its products. Understanding individual variations in NNMT activity, especially in the liver, can provide valuable information on its role in metabolizing nicotinamide and pyridine compounds. This variation may have implications for individual responses to drugs and the metabolism of xenobiotics, underlining the enzyme's significance in pharmacology and toxicology (Rini et al., 1990).

NNMT's Potential Role in Disease Pathology

NNMT's expression levels have been studied in various diseases, including cancers, where its activity correlates with disease progression and prognosis. Investigating NNMT levels in diseases like melanoma has suggested its potential as a biomarker for early detection and monitoring therapeutic responses. Such studies underscore NNMT's involvement in disease mechanisms and its potential as a target for therapeutic intervention (Ganzetti et al., 2018).

Development of NNMT Activity Assays

Advancements in assay techniques for NNMT activity have facilitated the study of its substrate scope and inhibitor development. The development of rapid and efficient assays using high-performance chromatography and mass spectrometry enables the high-throughput analysis of NNMT's interaction with a wide range of substrates and potential inhibitors. These techniques are crucial for exploring NNMT's biological roles and its therapeutic targeting (van Haren et al., 2016).

Properties

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(13-4-3-10-18-12-13)20-14-6-8-15(9-7-14)22-16-5-1-2-11-19-16/h1-5,10-12,14-15H,6-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGGECHSJDCBPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2609857.png)

![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2609858.png)

![N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609859.png)

![3-(4-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2609862.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2609865.png)

![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)

![N-benzyl-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609875.png)